molecular formula C5H11F2NO B1406508 4-Amino-3,3-difluoro-2-methylbutan-2-ol CAS No. 1609546-43-1

4-Amino-3,3-difluoro-2-methylbutan-2-ol

Cat. No. B1406508
CAS RN: 1609546-43-1
M. Wt: 139.14 g/mol
InChI Key: IIGYDTDOGNKCHP-UHFFFAOYSA-N
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Description

4-Amino-3,3-difluoro-2-methylbutan-2-ol, commonly referred to as AF2MBO, is a compound with a wide range of applications in the fields of chemistry, biochemistry, and medicine. AF2MBO is a structural isomer of the well-studied compound 4-aminobutanol (4-AB), which is used as a solvent in many industrial processes. AF2MBO is a versatile compound that can be used in the synthesis of various other compounds and has been found to have useful biological effects.

Scientific Research Applications

Enzymatic Hydrolysis and Synthesis

  • Enzymatic Hydrolysis and Synthesis of Amino Acids : A study involving the enzymatic hydrolysis of methyl d,l-3,3-difluorophenyl alanate and methyl d,l-3,3-difluoro-2-aminobutanoate demonstrated the production of corresponding 3,3-difluoro-l-amino acids, highlighting the potential of 4-Amino-3,3-difluoro-2-methylbutan-2-ol derivatives in amino acid synthesis (Ayi, Guedj, & Septe, 1995).

Biofuel Production

  • Biofuel Production : Research on the production of 2-methylpropan-1-ol (isobutanol) as a biofuel candidate involves the use of derivatives of 4-Amino-3,3-difluoro-2-methylbutan-2-ol. This study focused on overcoming cofactor utilization imbalances in the biofuel production process (Bastian et al., 2011).

Analytical and Synthetic Chemistry

  • Synthesis of Amino Acid Derivatives : The synthesis of alkyl-substituted 4-aminobutanoic acid derivatives, including a series of 3-alkyl-4-aminobutanoic acid analogues, utilized compounds related to 4-Amino-3,3-difluoro-2-methylbutan-2-ol, showcasing its relevance in the development of novel inhibitors (Andruszkiewicz & Silverman, 1990).
  • Mannich Reactions with Amino Alcohols : Mannich reactions, an important process in organic synthesis, have been studied using various amino alcohols including derivatives similar to 4-Amino-3,3-difluoro-2-methylbutan-2-ol. This study highlights the compound's relevance in creating complex organic structures (Schmidt et al., 2000).

Medicinal Chemistry and Drug Synthesis

  • Development of Anti-Cancer Drugs : In the field of medicinal chemistry, derivatives of 4-Amino-3,3-difluoro-2-methylbutan-2-ol have been used in synthesizing compounds like difluoro-derivative of chlorambucil, an anti-cancer drug. This application showcases the potential of the compound in the synthesis of pharmaceuticals (Buss, Coe, & Tatlow, 1986).

properties

IUPAC Name

4-amino-3,3-difluoro-2-methylbutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11F2NO/c1-4(2,9)5(6,7)3-8/h9H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIGYDTDOGNKCHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(CN)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-3,3-difluoro-2-methylbutan-2-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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